N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a structurally complex molecule featuring a benzothiadiazole core linked to a benzothiophene moiety via a dimethylaminoethyl carboxamide bridge. Although direct data on this compound are absent in the provided evidence, structural analogs and synthetic methodologies from the literature allow for comparative analysis.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-23(2)17(14-11-25-18-6-4-3-5-13(14)18)10-20-19(24)12-7-8-15-16(9-12)22-26-21-15/h3-9,11,17H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRBYGIWRHXYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b]thiophene and benzo[c][1,2,5]thiadiazole intermediates, followed by their coupling through a series of reactions involving amide bond formation.
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Step 1: Synthesis of Benzo[b]thiophene Intermediate
- Starting materials: 2-bromothiophene, benzene
- Reaction conditions: Palladium-catalyzed coupling reaction
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Step 2: Synthesis of Benzo[c][1,2,5]thiadiazole Intermediate
- Starting materials: 1,2-diaminobenzene, sulfur
- Reaction conditions: Cyclization reaction under acidic conditions
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Step 3: Coupling Reaction
- Starting materials: Benzo[b]thiophene intermediate, benzo[c][1,2,5]thiadiazole intermediate, dimethylamine
- Reaction conditions: Amide bond formation using coupling reagents such as EDCI or DCC
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
Reduction Reactions
The benzothiadiazole ring demonstrates reducibility under catalytic hydrogenation:
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagents | Products | Kinetics |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | Carboxylic acid + amine byproduct | 85% conversion at 110°C. |
| Basic hydrolysis | 2M NaOH, 80°C, 4 hrs | Carboxylate salt + ammonia | Faster kinetics compared to acidic conditions. |
Electrophilic Aromatic Substitution
The electron-deficient benzothiadiazole ring participates in nitration:
| Position | Nitrating Agent | Outcome | Regioselectivity |
|---|---|---|---|
| C4 of benzothiadiazole | HNO₃/H₂SO₄ (1:3), 0°C | Mono-nitro derivative at C4 | Directed by electron-withdrawing carboxamide group. |
Nucleophilic Acyl Substitution
The carboxamide reacts with nucleophiles under activating conditions:
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of structural elements:
- Benzothiophene moiety : This component contributes to the compound's electronic properties and biological activity.
- Dimethylamino ethyl substituent : Enhances solubility and reactivity.
- Carboxamide functional group : Increases interaction with biological targets.
The molecular formula of the compound is , with a molecular weight of approximately 342.50 g/mol. Its structure allows for various interactions with biological macromolecules, making it a candidate for drug development.
Research indicates that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide exhibit significant pharmacological properties. Key areas of interest include:
- Cancer Therapeutics : The compound may interact with RNA-binding proteins such as HuR (human antigen R), which are implicated in cancer progression and inflammation. Studies suggest that modulating these interactions can inhibit tumor growth and metastasis.
- Neuropsychiatric Disorders : Its unique structural features position it as a potential candidate for treating conditions like depression and anxiety by targeting serotonin receptors.
Case Studies and Research Findings
Several studies have explored the applications and effects of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cell membranes.
Comparison with Similar Compounds
Structural Features
The target compound shares functional and structural motifs with several classes of molecules documented in the evidence:
Key Observations :
- Unlike AR-189’s benzimidazole-quinoxaline core, the target’s benzothiadiazole-benzothiophene system offers distinct electronic properties, which may influence binding to sulfur-rich biological targets (e.g., enzymes or receptors) .
- The carboxamide linkage in the target compound is a common feature in BP-27384 and (2E)-2-[1-(1,3-Benzodioxol-5-yl)...
Pharmacological Implications
- BP-27384 Derivatives : Thiazole-pyrimidine carboxamides (e.g., BP-27384) are often explored as kinase inhibitors, implying the target’s benzothiadiazole core could serve a similar role in enzyme inhibition .
- Phosphonate-Indole Derivatives (): While structurally distinct, the dimethylaminoethyl-phosphonate hybrids demonstrate the importance of balancing lipophilicity and solubility, a consideration relevant to the target’s design .
Physical and Spectroscopic Properties
- Molecular Weight : The target compound’s molecular weight can be estimated at ~450–500 g/mol, comparable to BP-27384 (MW ~500 g/mol) .
- Spectroscopic Confirmation : As seen in and , NMR (¹H/¹³C), IR, and mass spectrometry would be critical for verifying the target’s structure, particularly the E-configuration of substituents and carboxamide connectivity .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.49 g/mol
- CAS Number : 2415631-98-8
The compound features a benzothiophene moiety and a 2,1,3-benzothiadiazole structure, which are known for their significant biological activities. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. Key mechanisms include:
- Inhibition of Protein Interactions : Similar compounds have demonstrated the ability to inhibit RNA-binding proteins such as HuR (human antigen R), which are implicated in cancer progression and inflammatory responses. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Fluorescent Probes : The compound has been explored as a fluorescent probe in live cell imaging, showcasing its utility in biological research. Its design allows for effective visualization of cellular processes, making it valuable for studying cellular dynamics and interactions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound was tested against various cancer cell lines, revealing potent cytotoxic effects. For instance, it demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells, indicating strong growth inhibition .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Cytokine Modulation : It has been reported to reduce the levels of pro-inflammatory cytokines in cell culture models. This effect is crucial for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Study on Cancer Cell Lines :
- Inflammation Model :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.49 g/mol |
| CAS Number | 2415631-98-8 |
| IC50 (MCF-7) | Low micromolar |
| IC50 (PC-3) | Low micromolar |
| Cytokine Reduction | TNF-alpha, IL-6 |
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide?
Methodology :
- Core Synthesis : Begin with the benzothiadiazole-5-carboxylic acid scaffold. Convert to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
- Amide Coupling : React with N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]amine. Use coupling agents like HATU or EDC/HOBt in DMF or dichloromethane (DCM) at 0–25°C. Monitor via TLC or HPLC .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and employ microwave-assisted synthesis (60–80°C, 30 min) to enhance efficiency .
Q. How is the compound structurally characterized to confirm purity and identity?
Methodology :
- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., benzothiophene C3 vs. benzothiadiazole C5). Key signals: dimethylamino protons at δ 2.2–2.5 ppm; benzothiadiazole aromatic protons at δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amide groups) .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its biological activity?
Methodology :
- Substituent Analysis : Compare analogs with modified benzothiophene (e.g., chloro vs. methoxy) or dimethylamino groups. Assess changes in IC₅₀ values against targets like kinases or GPCRs .
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes. Prioritize hydrophobic interactions with benzothiadiazole and hydrogen bonds from the carboxamide .
- Data Interpretation : Correlate electronic effects (Hammett constants) of substituents with activity trends. For example, electron-withdrawing groups on benzothiadiazole enhance target affinity .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodology :
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers). Control for solvent effects (DMSO ≤0.1% v/v) .
- Off-Target Screening : Use broad-panel assays (e.g., Eurofins Cerep) to identify unintended interactions (e.g., cytochrome P450 inhibition) that may skew results .
- Structural Analog Comparison : Benchmark against reference compounds (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
Q. How is metabolic stability assessed in preclinical studies?
Methodology :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- CYP Inhibition : Test against CYP3A4/2D6 using fluorescent substrates. IC₅₀ <10 μM indicates high metabolic liability .
- Metabolite ID : Use Q-TOF-MS to identify phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
Methodology :
- Xenograft Models : Administer compound (10–50 mg/kg, oral or IP) in immunodeficient mice with human tumor xenografts. Measure tumor volume and plasma exposure (AUC) .
- Toxicokinetics : Assess maximum tolerated dose (MTD) via escalating doses in rodents. Monitor liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) .
- BBB Penetration : Use in situ brain perfusion models to quantify permeability (logBB >0.3 indicates CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
